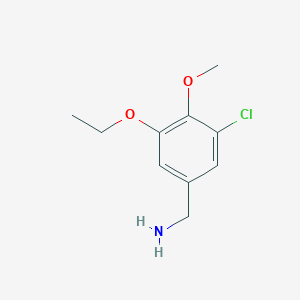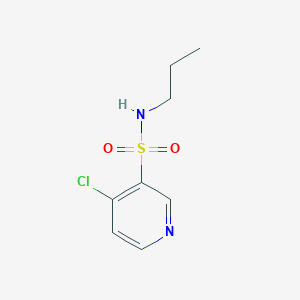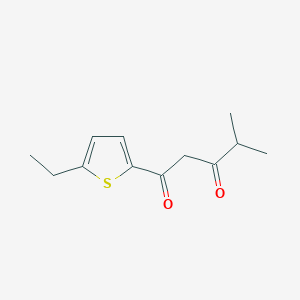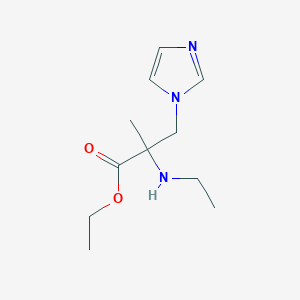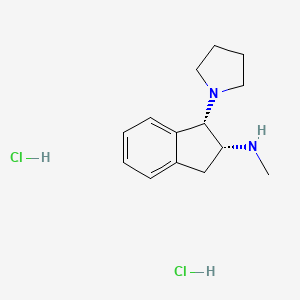
2,3'-Difluoro-4-methoxybiphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3’-Difluoro-4-methoxybiphenyl is an organic compound that belongs to the biphenyl family It is characterized by the presence of two fluorine atoms at the 2 and 3’ positions and a methoxy group at the 4 position on the biphenyl structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3’-Difluoro-4-methoxybiphenyl can be achieved through several methods, with the Suzuki-Miyaura coupling reaction being one of the most common. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst. For instance, 2,3-difluoro-4-methoxyphenylboronic acid can be coupled with a suitable aryl halide under mild conditions to yield the desired biphenyl compound .
Industrial Production Methods
Industrial production of 2,3’-Difluoro-4-methoxybiphenyl typically involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations. The use of environmentally benign solvents and reagents is also emphasized to minimize the environmental impact of the production process .
化学反応の分析
Types of Reactions
2,3’-Difluoro-4-methoxybiphenyl undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenol derivatives.
Reduction: The biphenyl structure can be reduced under specific conditions to yield partially or fully hydrogenated products.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions include phenol derivatives, hydrogenated biphenyls, and substituted biphenyls with various functional groups .
科学的研究の応用
2,3’-Difluoro-4-methoxybiphenyl has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and ligands for catalysis.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
作用機序
The mechanism of action of 2,3’-Difluoro-4-methoxybiphenyl involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The methoxy group can participate in hydrogen bonding and other interactions, further influencing the compound’s activity. The exact pathways and molecular targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- 2,3-Difluoro-4-methoxyphenylboronic acid
- 2,3-Difluoro-4-methoxyphenol
- 3-Fluoro-3’-methoxybiphenyl
Uniqueness
2,3’-Difluoro-4-methoxybiphenyl is unique due to the specific positioning of the fluorine atoms and the methoxy group, which confer distinct electronic and steric properties. These features make it particularly useful in applications requiring precise molecular interactions and stability under various conditions .
特性
CAS番号 |
1052241-71-0 |
|---|---|
分子式 |
C13H10F2O |
分子量 |
220.21 g/mol |
IUPAC名 |
2-fluoro-1-(3-fluorophenyl)-4-methoxybenzene |
InChI |
InChI=1S/C13H10F2O/c1-16-11-5-6-12(13(15)8-11)9-3-2-4-10(14)7-9/h2-8H,1H3 |
InChIキー |
JUQFKGANZUOEPU-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)C2=CC(=CC=C2)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





